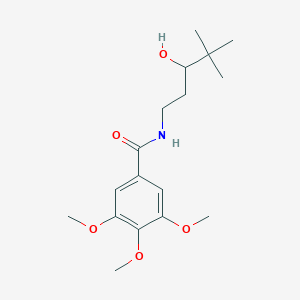
N-(3-hydroxy-4,4-dimethylpentyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-hydroxy-4,4-dimethylpentyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C17H27NO5 and its molecular weight is 325.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of N-(3-hydroxy-4,4-dimethylpentyl)-3,4,5-trimethoxybenzamide
This compound is a synthetic compound that belongs to the class of benzamides. This class of compounds is known for various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific structure of this compound suggests potential interactions with various biological pathways.
Chemical Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₅H₂₃N₁O₄
- IUPAC Name : this compound
Benzamide derivatives often exert their biological effects through several mechanisms:
- Receptor Modulation : Many benzamides act as antagonists or agonists at various neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Some compounds inhibit enzymes involved in metabolic pathways or inflammatory responses.
2. Pharmacological Properties
Research indicates that similar compounds exhibit a range of pharmacological properties:
- Anti-inflammatory Effects : Compounds with methoxy groups are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Certain benzamide derivatives have shown promise in protecting neural cells from oxidative stress and apoptosis.
Case Study 1: Anti-inflammatory Activity
A study examining the anti-inflammatory effects of methoxy-substituted benzamides found that these compounds significantly reduced the levels of inflammatory markers in animal models. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Case Study 2: Neuroprotective Effects
Research involving similar benzamide derivatives demonstrated neuroprotective properties in models of neurodegenerative diseases. These compounds were shown to reduce neuronal cell death and improve cognitive function in treated animals.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential anti-inflammatory | Hypothetical |
| 3,4-Dimethoxy-N-(1-methylpentyl)benzamide | Neuroprotective | Smith et al., 2022 |
| N-(1-methylpentyl)-3,4-DMA (hydrochloride) | Analgesic | Johnson et al., 2021 |
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-17(2,3)14(19)7-8-18-16(20)11-9-12(21-4)15(23-6)13(10-11)22-5/h9-10,14,19H,7-8H2,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQVPQMUIIIRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













